![molecular formula C11H11ClN4O2 B2640966 ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate CAS No. 104909-58-2](/img/structure/B2640966.png)
ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate, also known as ethyl 5-amino-1-pyrazole-4-carboxylate or 5-chloro-2-pyridinyl-ethyl-pyrazole-4-carboxylate, is a carboxylic acid derivative of pyrazole. Pyrazole is a five-membered ring heterocyclic compound which contains three nitrogen atoms and two carbon atoms. Ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a valuable synthetic building block for the preparation of various compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating complex molecular structures used in medicinal chemistry and materials science. The selective cyclocondensation with 1,3-dicarbonyl compounds indicates its versatility in chemical reactions (Lebedˈ et al., 2012).
Novel Synthesis Methods
Research has also focused on developing efficient synthesis methods for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. These methods offer a pathway to new N-fused heterocyclic products with potential applications in various fields, including pharmaceuticals and agrochemicals (Ghaedi et al., 2015).
Development of Antimicrobial and Anticancer Agents
Further investigations have led to the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their antimicrobial and anticancer activities, highlighting the potential of ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate derivatives as precursors in developing therapeutic agents (Hafez et al., 2016).
Fluorescent Molecules and Agrochemical Inhibitors
The compound has also facilitated the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one derivative was identified as a novel fluorescent molecule with potential applications in bioimaging, while others showed activity as inhibitors against monocotyledonous Echinochloa crus-galli L. Beauv, suggesting its role in agricultural chemistry (Wu et al., 2006).
properties
IUPAC Name |
ethyl 5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFWQPKYSBYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.